4-[(2-Carbamoylethyl)amino]benzoic acid
Description
4-[(2-Carbamoylethyl)amino]benzoic acid (CAS: 937642-83-6) is a synthetic benzoic acid derivative with the molecular formula C₁₀H₁₁NO₃. Its structure features a benzoic acid core substituted with a 2-carbamoylethylamino group (-NH-CH₂-CH₂-CONH₂) at the para position. Synthesis typically involves reactions of aniline derivatives with lactones or carbamoylating agents, as seen in related β-alanine analogs .
Properties
IUPAC Name |
4-[(3-amino-3-oxopropyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-9(13)5-6-12-8-3-1-7(2-4-8)10(14)15/h1-4,12H,5-6H2,(H2,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHWMKVYKBJSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carbamoylethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acrylamide under specific conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carbamoylethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Carbamoylethyl)amino]benzoic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in bioassays and as a probe to study biological processes.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Carbamoylethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
2.1.1. 4-[(Phenylcarbamoyl)amino]benzoic Acid (Compound [2], )
- Structure : Substituted with a phenylcarbamoyl group (-NH-C(O)-Ph) instead of a carbamoylethyl chain.
- Synthesis: Derived from 4-aminobenzoic acid and phenyl isocyanate.
- Activity : Exhibits insecticidal properties (LC₅₀ = 12.5 μM against Spodoptera littoralis larvae), highlighting the role of aromatic substituents in bioactivity .
2.1.2. 4-[(2-Phenylethyl)amino]benzoic Acid ()
- Structure: Features a phenylethylamino group (-NH-CH₂-CH₂-Ph) instead of carbamoylethyl.
- Crystallography: Monoclinic crystal system (space group P2₁/c), with distinct packing interactions due to the hydrophobic phenyl group .
2.1.3. 4-[(3-Chloro-4-oxoazetidin-1-yl)benzoic Acid (SS3, )
- Structure: Contains a β-lactam (azetidinone) ring fused to the benzoic acid.
- Synthesis : Formed via cycloaddition of chloroacetyl chloride with a Schiff base intermediate.
Functional Group Comparisons
2.2.1. Sulfonamide Analogs ()
- Example: 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide.
- Key Differences : Sulfonamide (-SO₂-NH-) groups enhance acidity and binding to metalloenzymes.
- Activity : Antitubercular (MIC = 1.6 μg/mL against M. tuberculosis), contrasting with the carbamoyl group’s coordination chemistry applications .
2.2.2. Thiazolidinone Derivatives (SS4, )
- Structure: 4-Thiazolidinone ring linked to benzoic acid.
- Synthesis : Mercaptoacetic acid cyclization with Schiff bases.
- Activity: Thiazolidinones are protease inhibitors, indicating divergent mechanisms compared to carbamoylethyl derivatives .
Physicochemical and Structural Analysis
Crystallographic Data
- 4-[(2-Carbamoylethyl)amino]benzoic Acid: No direct crystallographic data is available in the evidence. However, related compounds like 4-[(2-carboxyethyl)amino]benzoic acid (monohydrate) crystallize in monoclinic systems with hydrogen-bonded networks .
- 4-[(2-Phenylethyl)amino]benzoic Acid: Exhibits a 3D framework stabilized by π-π stacking (phenyl) and O-H···O hydrogen bonds (carboxylic acid) .
Spectroscopic Properties
- IR Spectroscopy: Carbamoyl groups show characteristic peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch), as seen in analogs like 4-[(phenylcarbamoyl)amino]benzoic acid .
- UV-Vis: Benzoic acid derivatives absorb at λmax ~265–340 nm, influenced by substituent electronic effects (e.g., dimethylamino groups redshift λmax to 341 nm) .
Biological Activity
4-[(2-Carbamoylethyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H12N2O3 and features a benzoic acid moiety with a carbamoylethylamino group. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound functions through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially modulating biochemical processes. For instance, it may act as an inhibitor of cholinesterases, which are critical in neurotransmission .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells, further influencing cell survival and proliferation.
- Cell Proliferation Modulation : Research indicates that this compound can influence cell cycle dynamics, potentially leading to apoptosis in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity .
- Mechanisms of Action : It is believed that the compound induces apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects:
- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 23.31 µM. Flow cytometry analysis indicated an increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in these cells .
Case Study 2: Enzyme Inhibition
In a comparative study against standard cholinesterase inhibitors like donepezil, this compound exhibited notable inhibitory activity, supporting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
